N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide typically involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate under acidic conditions.
Hydrazide formation: The pyrazolopyrimidine intermediate is then reacted with 2-methylbenzohydrazide under reflux conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of ultrasonic-assisted synthesis to enhance reaction rates and product formation .
Chemical Reactions Analysis
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol:
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound has an additional chlorine atom, which can influence its reactivity and biological effects.
The uniqueness of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15ClN6O |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C19H15ClN6O/c1-12-4-2-3-5-15(12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)14-8-6-13(20)7-9-14/h2-11H,1H3,(H,25,27)(H,21,22,24) |
InChI Key |
USSULCXGXIAPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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